molecular formula C10H6F3NO B1202929 7-(Trifluoromethyl)-4-quinolinol CAS No. 322-97-4

7-(Trifluoromethyl)-4-quinolinol

Cat. No. B1202929
CAS RN: 322-97-4
M. Wt: 213.16 g/mol
InChI Key: OWPLFJSQLPTCHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-(Trifluoromethyl)-4-quinolinol and its derivatives involves several methods. A notable approach includes the synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone, which acts as an effective antenna molecule for luminescent europium polyaminocarboxylates chelates (Chen & Selvin, 2000). Another method involves the preparation of bis(trifluoromethyl)-substituted quinolinoquinolines from CF3-prop-2-yne 1-iminium triflate salts, showcasing the versatility of trifluoromethyl-substituted quinolines in organic synthesis (Seitz & Maas, 2021).

Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)-4-quinolinol derivatives demonstrates a significant influence on their chemical and physical properties. For instance, the basicity of quinolinoquinoline derivatives can be modified by substituting suitable functionalities, showing that electron-donating groups increase the basicity of the moiety (Rowlands et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 7-(Trifluoromethyl)-4-quinolinol derivatives are diverse. For example, the synthesis of 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids with a substituted phenyl group introduced a trifluoromethyl group at the C-6 position, improving both biological activity and physicochemical properties (Takano et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility and stability, of 7-(Trifluoromethyl)-4-quinolinol derivatives, are crucial for their application in various fields. The introduction of the trifluoromethyl group has been found to enhance these properties, making these compounds more suitable for further development and application (Takano et al., 2004).

Chemical Properties Analysis

The chemical properties of 7-(Trifluoromethyl)-4-quinolinol derivatives are significantly influenced by the presence of the trifluoromethyl group. This group affects the reactivity, stability, and interaction of these compounds with other molecules, making them valuable in medicinal chemistry and material science (Takano et al., 2004).

Scientific Research Applications

  • Bioimaging Applications : A study by Chen et al. (2019) reported a catalyst-free synthesis of 7-aminoquinolines with a trifluoromethyl group, which showed strong intramolecular charge-transfer fluorescence. These derivatives were used for live-cell imaging, specifically targeting the Golgi apparatus in various cell lines, and were found effective for two-photon fluorescence microscopy in Golgi apparatus imaging (Chen et al., 2019).

  • Cancer Research : Lu et al. (2006) identified a novel inhibitor of the murine double minute 2 (MDM2)-p53 interaction, a quinolinol derivative, which activates p53 in cancer cells. This discovery represents a new class of non-peptide inhibitors of the MDM2-p53 interaction, showing potential in cancer treatment research (Lu et al., 2006).

  • Luminescent Materials : Chen and Selvin (2000) synthesized 7-amino-4-trifluoromethyl-2-(1H)-quinolinone, finding it an effective antenna molecule for europium luminescence. This compound was covalently attached to chelates for use in luminescent europium polyaminocarboxylates chelates, indicating potential applications in materials science (Chen & Selvin, 2000).

  • Organic Light-Emitting Devices (OLEDs) : A study by Kappaun et al. (2006) synthesized luminescent organoboron complexes featuring substituted 8-quinolinolates, exploring their electronic and electroluminescent properties. This research suggests potential applications in the development of advanced OLED materials (Kappaun et al., 2006).

Future Directions

The future directions of research on 7-(Trifluoromethyl)-4-quinolinol could involve further studies on its synthesis, chemical reactions, and potential applications. The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade , indicating potential future research directions in this field.

properties

IUPAC Name

7-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPLFJSQLPTCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185973
Record name 7-(Trifluorophenyl)quinolin-4-ol
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Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-4-quinolinol

CAS RN

93516-03-1, 322-97-4
Record name 7-(Trifluoromethyl)-4(1H)-quinolinone
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Record name 4-Hydroxy-7-(trifluoromethyl)quinoline
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Record name 7-(Trifluorophenyl)quinolin-4-ol
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Record name 7-(Trifluoromethyl)-4-quinolone
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Record name 7-(Trifluorophenyl)quinolin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Lilienkampf, J Mao, B Wan, Y Wang… - Journal of medicinal …, 2009 - ACS Publications
Tuberculosis (TB) remains as a global pandemic that is aggravated by a lack of health care, the spread of HIV, and the emergence of multidrug-resistant TB (MDR-TB) and extensively …
Number of citations: 361 pubs.acs.org
ML Gilchrist Jr, K Monde, Y Tomita, T Iwashita… - Journal of Magnetic …, 2001 - Elsevier
19 F homonuclear dipolar recoupling methods were used to measure internuclear distances ranging from 5 to 12 Å in fluorinated organic compounds in the solid state. Magic-angle-…
Number of citations: 47 www.sciencedirect.com
X Guo, Y Zhou, D Zhang, B Yin, Z Liu… - The Journal of …, 2004 - ACS Publications
A new spiropyran (SP2) with the stable merocyanine form (MC2) both in solution and in the solid state at room temperature was designed and synthesized. The stability of MC2 is …
Number of citations: 47 pubs.acs.org
P Chaya, S Shah, A Krishnan… - Journal of …, 2022 - pubs.thesciencein.org
Quinoline is a privileged scaffold with immense studies carried out on its synthetic methods and wide range of biological properties. In order to intensify its properties and afford potent …
Number of citations: 3 www.pubs.thesciencein.org
S Krishnan - 1994 - search.proquest.com
This study deals with the evolution of enzyme efficiency. The evolved $\beta $-galoctosidase (ebg) system has been used as a model for this. In this study, the free energy profiles for the …
Number of citations: 3 search.proquest.com
RK Haynes, HW Chan, MK Cheung… - European journal of …, 2002 - Wiley Online Library
Preparative and stereochemical aspects of reactions providing new C‐10 ester and ether derivatives of the antimalarial drug dihydroartemisinin (DHA, 2) have been examined. β‐…
JJ Parlow - Tetrahedron letters, 1996 - Elsevier
Quaternary ammonium exchange resins (Amberlite ® IRA-900) were prepared that contained each a mixture of ten aryloxides and heteroaryloxides. The feasibility of generating …
Number of citations: 74 www.sciencedirect.com

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